An In-depth Technical Guide to 1H-Benzo[g]indole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1H-Benzo[g]indole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Benzo[g]indole-3-carboxaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, and its pivotal role as a precursor for developing novel therapeutics targeting cancer and inflammation.
Core Molecular Profile
1H-Benzo[g]indole-3-carboxaldehyde is a polycyclic aromatic compound featuring a naphthalene ring system fused to an indole core, with an aldehyde functional group at the C3 position of the indole ring. This unique architecture provides a rigid scaffold that is attractive for designing targeted inhibitors for various enzymes.
Physicochemical and Structural Data
The fundamental properties of 1H-Benzo[g]indole-3-carboxaldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉NO | [1][2][3] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| Monoisotopic Mass | 195.06842 Da | [2] |
| CAS Number | 51136-18-6 | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 231-236 °C | [3] |
| Synonyms | 3-Formyl-1H-benzo[g]indole, 3-Formyl-6,7-benzindole | [1][3] |
| SMILES | O=Cc1c[nH]c2c1ccc3ccccc23 | [1][3] |
| InChI Key | NYIGHGXJJVOYCQ-UHFFFAOYSA-N | [1][3] |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most reliable and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an electron-rich aromatic ring, such as the parent 1H-Benzo[g]indole, using a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that is attacked by the electron-rich C3 position of the benzo[g]indole nucleus. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1H-Benzo[g]indole.
Caption: Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 1H-Benzo[g]indole-3-carboxaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles and related heterocycles.[4][6]
Materials:
-
1H-Benzo[g]indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool anhydrous DMF (3 molar equivalents) in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add freshly distilled POCl₃ (1.2 molar equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C throughout the addition. The formation of the Vilsmeier reagent results in a yellowish, often solid, complex.
-
Addition of Substrate: Dissolve 1H-Benzo[g]indole (1 molar equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent suspension over 30-60 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 75 °C and stir for 8-10 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This step hydrolyzes the intermediate iminium salt.
-
Basification and Precipitation: Make the aqueous mixture strongly basic (pH 9-11) by slowly adding a cold solution of NaOH. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Air-dry the crude product. For further purification, recrystallize the solid from ethanol to yield pure 1H-Benzo[g]indole-3-carboxaldehyde.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehyde proton (CHO) between δ 9.9-10.1 ppm. A broad singlet corresponding to the indole N-H proton will appear downfield (δ 12.0-12.5 ppm in DMSO-d₆). The remaining protons on the fused aromatic rings will appear in the aromatic region (δ 7.2-8.5 ppm), exhibiting complex splitting patterns characteristic of the benzo[g]indole system.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal around δ 185 ppm. The spectrum will also display 12 other signals in the aromatic region (approximately δ 110-140 ppm) corresponding to the carbons of the fused ring system.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde at approximately 1650-1680 cm⁻¹ and a broad N-H stretch around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]+ corresponding to the compound's molecular weight (m/z = 195.22).
Applications in Drug Development
The 1H-Benzo[g]indole-3-carboxaldehyde scaffold is a critical starting material for the synthesis of targeted enzyme inhibitors with therapeutic potential in oncology and inflammatory diseases.
A. Precursor to Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
1H-Benzo[g]indole-3-carboxaldehyde is a key reactant in the preparation of potent inhibitors of Tryptophan 2,3-dioxygenase (TDO).[3][9]
Mechanism of Action: TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which degrades the essential amino acid tryptophan.[10] Many tumors overexpress TDO, leading to a depletion of tryptophan in the local tumor microenvironment. This tryptophan depletion suppresses the activity of anti-tumor T-cells, allowing the cancer to evade the immune system.[11] By inhibiting TDO, the local tryptophan concentration can be restored, thereby enhancing the body's natural anti-tumor immune response. This makes TDO inhibitors a promising class of anticancer immunomodulators.[11]
The aldehyde group of 1H-Benzo[g]indole-3-carboxaldehyde serves as a chemical handle for building more complex molecules, such as the 3-(2-(pyridyl)ethenyl)indoles, which have shown significant TDO inhibitory activity.[9][11]
B. Scaffold for Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors
The larger benzo[g]indole framework, of which this aldehyde is a derivative, is a foundational structure for a class of potent anti-inflammatory agents that inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1).[1][12]
Mechanism of Action: mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway. Its expression is induced during inflammation, and it is responsible for the production of prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever.[12][13] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes, which are upstream of mPGES-1. This non-selective inhibition can lead to significant gastrointestinal and cardiovascular side effects.[12] Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE₂ without affecting other physiologically important prostanoids, potentially leading to safer anti-inflammatory drugs.[1][14] Derivatives such as benzo[g]indol-3-carboxylates have demonstrated potent inhibition of mPGES-1, highlighting the therapeutic potential of this chemical class.[1]
Logical Pathway from Precursor to Therapeutic Target
Caption: From chemical precursor to targeted therapies.
Conclusion and Future Outlook
1H-Benzo[g]indole-3-carboxaldehyde is more than a simple chemical; it is a versatile and valuable building block for the development of next-generation therapeutics. Its rigid, extended aromatic system provides an excellent foundation for designing high-affinity ligands for enzyme active sites. The demonstrated utility of its derivatives as potent and selective inhibitors of TDO and mPGES-1 underscores its importance for researchers in oncology and inflammatory diseases. Future research will likely focus on expanding the library of derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development.
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